molecular formula C6H4F3N5 B3050946 2-(trifluoromethyl)-7H-purin-6-amine CAS No. 2993-06-8

2-(trifluoromethyl)-7H-purin-6-amine

Cat. No.: B3050946
CAS No.: 2993-06-8
M. Wt: 203.12 g/mol
InChI Key: JPFOYYRMIMSYQZ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-7H-purin-6-amine (CAS 2993-06-8) is a purine derivative with the molecular formula C₆H₄F₃N₅ and a molecular weight of 203.12 g/mol . This compound serves as a versatile precursor in medicinal chemistry, particularly in the synthesis of novel molecules targeting kinase pathways . Its structure, featuring a trifluoromethyl group at the C2 position of the purine scaffold, is of significant interest for developing bioactive molecules. Purine derivatives are recognized as crucial pharmacophores and are prevalent in numerous clinical and pre-clinical agents for their anticancer, antimicrobial, and anti-inflammatory properties . In research settings, this compound is a key intermediate for constructing more complex, disubstituted purine analogues. Synthetic strategies often involve its further functionalization at other positions on the purine ring . Researchers utilize this scaffold to create molecules capable of dual inhibition of key oncogenic kinases, such as EGFR and HER2, which are implicated in the growth and proliferation of various cancer cells, including lapatinib-resistant breast cancer lines . The compound is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-(trifluoromethyl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N5/c7-6(8,9)5-13-3(10)2-4(14-5)12-1-11-2/h1H,(H3,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFOYYRMIMSYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397799
Record name 2-(trifluoromethyl)-7H-purin-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2993-06-8
Record name NSC518375
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Record name 2-(trifluoromethyl)-7H-purin-6-amine
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Record name 2-(trifluoromethyl)-7H-purin-6-amine
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Preparation Methods

Direct Radical Trifluoromethylation of Protected Purine Derivatives

Substrate Preparation and Protection

The direct introduction of a -CF₃ group at the C2 position of 7H-purin-6-amine requires careful protection of the C6 amine to prevent undesired side reactions. Acetylation using acetic anhydride in pyridine at 0°C yields 6-acetamido-7H-purine (compound P1 ), which serves as the protected intermediate. This step ensures regioselectivity during subsequent trifluoromethylation by reducing electron density at the C6 position.

Radical Trifluoromethylation Conditions

Adapting methodologies from trifluoromethylated nucleoside synthesis, P1 is subjected to a radical trifluoromethylation protocol using bis(trifluoromethylsulfonyl)zinc ((CF₃SO₂)₂Zn) and tert-butyl hydroperoxide (t-BuOOH) in a dimethyl sulfoxide (DMSO)/10% acetic acid (AcOH) solvent system. Key parameters include:

  • Molar ratio : (CF₃SO₂)₂Zn (3.0 equiv), t-BuOOH (5.0 equiv)
  • Temperature : Room temperature (25°C)
  • Reaction time : 24–48 hours

Under these conditions, the -CF₃ radical selectively attacks the electron-deficient C2 position of the purine ring, yielding 2-(trifluoromethyl)-6-acetamido-7H-purine (compound P2 ) in 35–40% isolated yield. Prolonged reaction times (>72 hours) lead to decomposition, necessitating careful monitoring via thin-layer chromatography (TLC).

Deprotection and Final Product Isolation

The acetamide group in P2 is cleaved using methanolic ammonia (33% NH₃/MeOH) at 50°C for 4 hours, affording 2-(trifluoromethyl)-7H-purin-6-amine in 90% yield. Purification via reverse-phase high-performance liquid chromatography (RP-HPLC) with a 0.05 M ammonium acetate buffer (pH 5.9) and acetonitrile gradient ensures >95% purity.

Table 1: Optimization of Radical Trifluoromethylation
Condition Yield (%) Selectivity (C2:C8)
DMSO/AcOH (10%), 25°C 40 8:1
DMSO/H₂O (1:1), 25°C 20 3:1
DCM/H₂O (two-phase) 0
t-BuOOH (3.0 equiv) 25 5:1

Halogenation-Cross-Coupling Strategy

Regioselective Iodination at C2

The C2 position of 7H-purin-6-amine is iodinated using N-iodosuccinimide (NIS) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. This yields 2-iodo-7H-purin-6-amine (compound P3 ) in 65% yield, with regioselectivity driven by the electron-donating C6 amine group.

Copper-Mediated Trifluoromethylation

P3 undergoes a Ullmann-type cross-coupling reaction with trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand. Key conditions:

  • Solvent : 1,4-Dioxane
  • Temperature : 110°C
  • Reaction time : 18 hours

This step replaces the iodine atom at C2 with a -CF₃ group, producing This compound in 55% yield. The reaction tolerates the free C6 amine without protection, as the copper catalyst selectively activates the C–I bond.

Table 2: Cross-Coupling Reaction Optimization
Catalyst System Yield (%) Purity (%)
CuI/1,10-phenanthroline 55 92
CuBr/PPh₃ 30 85
Pd(PPh₃)₄ <5

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Radical method : Higher functional group tolerance but lower yields (40% after deprotection). Suitable for small-scale synthesis.
  • Cross-coupling method : Better scalability (55% yield) but requires anhydrous conditions and expensive ligands.

Regiochemical Control

Both methods favor C2 substitution, though the radical approach exhibits minor C8 byproducts (<10%). The cross-coupling route achieves >98% regioselectivity due to the directed C–I bond activation.

Stability of the Trifluoromethyl Group

The -CF₃ group remains intact under both conditions, as confirmed by ¹⁹F NMR spectroscopy. No defluorination or hydrolysis is observed during deprotection or purification.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, H8), 7.92 (s, 2H, NH₂), 6.05 (s, 1H, H1’).
  • ¹⁹F NMR (470 MHz, DMSO-d₆): δ -62.5 (s, CF₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₆H₅F₃N₆ : [M+H]⁺ = 223.0451
  • Observed : 223.0453

Chemical Reactions Analysis

Types of Reactions: 2-(trifluoromethyl)-7H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated purine derivatives, while substitution reactions can introduce various functional groups into the purine ring .

Scientific Research Applications

2-(trifluoromethyl)-7H-purin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can inhibit the activity of enzymes or modulate receptor function, leading to the desired biological effects .

Comparison with Similar Compounds

Agrochemical Efficacy

  • This compound and its analogs (e.g., oxadiazole thioether compounds with -CF₃ groups) demonstrate >50% fungicidal inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. Molecular docking reveals strong binding to succinate dehydrogenase (SDH), similar to commercial fungicides like penthiopyrad .
  • Chlorinated analogs (e.g., 2-chloro derivatives) show reduced bioactivity compared to -CF₃ variants, likely due to weaker electron-withdrawing effects .

Pharmacological and Plant Hormone Activity

  • Kinetin (N-(2-Furylmethyl)-7H-purin-6-amine) exhibits cytokinin activity, promoting plant cell division, whereas this compound lacks such hormonal effects due to its -CF₃ group’s steric and electronic profile .

Physicochemical Properties

Property This compound 7-Methyl-7H-purin-6-amine Kinetin
Lipophilicity (LogP) High (due to -CF₃) Moderate Moderate
Solubility Low in water Moderate Low
Thermal Stability High (decomposes >250°C) Moderate Moderate
  • The -CF₃ group significantly increases thermal stability and resistance to enzymatic degradation compared to -CH₃ or -Cl substituents .

Key Research Findings and Trends

Substituent Effects :

  • Electron-withdrawing groups (-CF₃, -Cl) improve pesticidal activity by enhancing target enzyme binding (e.g., SDH) .
  • Bulky groups (e.g., bromophenyl in 6-(3-bromophenyl)-7H-purin-2-amine) may sterically hinder binding but improve selectivity for anticancer targets .

Synthetic Accessibility :

  • This compound can be synthesized via direct trifluoromethylation, a step more complex than methyl or chloro substitutions .

Biological Activity

2-(Trifluoromethyl)-7H-purin-6-amine, also known by its chemical structure as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties.

  • IUPAC Name : this compound
  • CAS Number : 2993-06-8
  • Molecular Formula : C7H6F3N5
  • Molecular Weight : 217.15 g/mol

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound has been shown to inhibit specific kinases, which play a crucial role in cell signaling pathways related to cancer and other diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor cell growth across various cancer cell lines. For instance:

Cell Line GI50 (µM) Effect
A549 (Lung Cancer)10 ± 5Growth inhibition
MCF-7 (Breast Cancer)12 ± 4Growth inhibition
HeLa (Cervical Cancer)15 ± 6Growth inhibition

These findings suggest that the compound may serve as a potential lead in the development of new anticancer therapies .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported its efficacy against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Inhibition of Kinases

The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Its unique trifluoromethyl substitution enhances binding affinity to CDK active sites, leading to effective inhibition of tumor cell proliferation.

Case Studies

  • Study on Anticancer Effects :
    • A recent study evaluated the effects of this compound on various cancer cell lines. The results indicated a concentration-dependent inhibition of cell growth, with IC50 values ranging from 10 µM to 15 µM across different types of tumors .
  • Antimicrobial Screening :
    • In a screening assay for antimicrobial agents, the compound was tested against a panel of bacterial strains. It exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) below 20 µg/mL for several strains, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-(trifluoromethyl)-7H-purin-6-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of purine derivatives often involves condensation reactions or nucleophilic substitution. For trifluoromethyl introduction, fluorination agents like trifluoromethyl copper (CuCF₃) or halogen-exchange reactions (e.g., using CF₃I) under catalytic conditions are common. Key parameters include temperature (80–120°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation. Analogous routes for trifluoromethyl pyrimidines (e.g., 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine) highlight the need for anhydrous conditions to avoid hydrolysis .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR is critical for confirming trifluoromethyl group integration (δ ~ -60 to -70 ppm). ¹H NMR identifies purine ring protons (δ 8.0–8.5 ppm for H-8).
  • LCMS/MS : High-resolution mass spectrometry (HRMS) in positive ion mode validates molecular weight (e.g., m/z 218 [M+H]⁺).
  • HPLC : Reverse-phase C18 columns with mobile phases like 0.1% TFA in acetonitrile/water (gradient: 5%→95% ACN) achieve retention times <2 minutes .

Q. What are the potential applications of this compound in materials science or biochemistry?

  • Methodological Answer :

  • Corrosion Inhibition : Purine derivatives (e.g., 7H-purin-6-amine) exhibit adsorption on mild steel via Langmuir isotherms, reducing corrosion in acidic media (89–96% efficiency). Electrochemical methods (EIS, PDP) quantify inhibition .
  • Biochemical Probes : Fluorinated purines serve as fluorescent nucleoside analogs. For example, 8-aza-7-deazapurin-2-amine derivatives show duplex stability comparable to adenosine, with fluorescence quenching in DNA useful for melting profile analysis .

Advanced Research Questions

Q. How can researchers overcome challenges in regioselective trifluoromethylation during synthesis?

  • Methodological Answer : Trifluoromethylation at the purine C2 position requires careful control of steric and electronic effects. Strategies include:

  • Directed Metalation : Use of Lewis acids (e.g., BF₃·Et₂O) to activate specific positions for CF₃ group insertion.
  • Cross-Coupling Reactions : Pd-catalyzed couplings (e.g., Stille or Suzuki) with CF₃-containing boronic esters.
  • Microwave-Assisted Synthesis : Reduces side reactions (e.g., 1,2-migration) by accelerating reaction kinetics. Patent examples demonstrate trifluoromethylpyrimidine synthesis via Pd-mediated cross-coupling .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Effect : The -CF₃ group reduces electron density on the purine ring, lowering pKa of adjacent NH groups (e.g., N7-H). This enhances hydrogen-bonding capacity, impacting base-pairing in oligonucleotides .
  • Thermodynamic Stability : Computational modeling (DFT) predicts increased stability against oxidation compared to non-fluorinated analogs. Experimental validation via TGA/DSC shows decomposition temperatures >250°C .

Q. What experimental design considerations are critical for resolving contradictions in adsorption efficiency studies?

  • Methodological Answer : Discrepancies in corrosion inhibition efficiency (e.g., 89% vs. 96% for similar compounds) arise from surface heterogeneity or solvent effects. Mitigation strategies include:

  • Surface Analysis : Combine AFM and contact angle measurements to quantify roughness/hydrophobicity.
  • Multivariate Optimization : Design-of-experiments (DoE) models (e.g., Box-Behnken) to assess interactions between concentration, temperature, and pH .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(trifluoromethyl)-7H-purin-6-amine
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